molecular formula C23H22N4O6S B2535594 6-(3-methoxyphenyl)-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol CAS No. 1021208-77-4

6-(3-methoxyphenyl)-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol

Cat. No.: B2535594
CAS No.: 1021208-77-4
M. Wt: 482.51
InChI Key: KIIWIQJIEVUBIQ-UHFFFAOYSA-N
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Description

The compound 6-(3-methoxyphenyl)-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol features a pyrimidin-4-ol core substituted at the 2-position with a sulfanyl-linked 1,2,4-oxadiazole group and at the 6-position with a 3-methoxyphenyl moiety. This combination of aromatic and heterocyclic systems suggests possible interactions with biological targets, such as enzymes or receptors sensitive to methoxy and sulfanyl groups.

Properties

IUPAC Name

4-(3-methoxyphenyl)-2-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O6S/c1-29-15-7-5-6-13(8-15)16-11-19(28)25-23(24-16)34-12-20-26-22(27-33-20)14-9-17(30-2)21(32-4)18(10-14)31-3/h5-11H,12H2,1-4H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIIWIQJIEVUBIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=O)NC(=N2)SCC3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-methoxyphenyl)-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol typically involves multi-step organic reactions. The initial step often includes the formation of the pyrimidine ring, followed by the introduction of the methoxyphenyl and trimethoxyphenyl groups. The oxadiazole ring is then synthesized and attached to the pyrimidine core via a sulfanyl linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions and the employment of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(3-methoxyphenyl)-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

6-(3-methoxyphenyl)-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 6-(3-methoxyphenyl)-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name & ID (Evidence Source) Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Pyrimidin-4-ol - 6-(3-Methoxyphenyl)
- 2-({[3-(3,4,5-Trimethoxyphenyl)-1,2,4-Oxadiazol-5-yl]Methyl}Sulfanyl)
466.46 (calculated) High methoxy content enhances lipophilicity; sulfanyl linkage may improve stability .
2-({[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-Oxadiazol-5-yl]Methyl}Sulfanyl)-6-(3-Methoxyphenyl)Pyrimidin-4-Ol (G807-0574) Pyrimidin-4-ol - 6-(3-Methoxyphenyl
- 2-({[3-Benzodioxol-5-yl-Oxadiazolyl]Methyl}Sulfanyl)
436.44 Benzodioxole replaces trimethoxyphenyl, reducing steric bulk but introducing electron-rich aromaticity .
6-Methyl-4-(3-Methylphenyl)-5-[3-(4-Methylphenyl)-1,2,4-Oxadiazol-5-yl]-3,4-Dihydro-2(1H)-Pyrimidinethione Dihydropyrimidine-2-thione - Methyl groups at pyrimidine and oxadiazole
- Thione instead of hydroxyl
420.52 (calculated) Saturated pyrimidine ring and thione group increase hydrophobicity; methyl groups may limit metabolic oxidation .
3-Phenyl-6-(Trifluoromethyl)Isoxazolo[5,4-d]Pyrimidin-4-Ol (11a) Isoxazolo-pyrimidine - Trifluoromethyl at C6
- Phenyl at C3
307.23 (calculated) Trifluoromethyl enhances electronegativity; fused isoxazolo-pyrimidine core alters ring planarity and binding interactions .
Ethyl 3-Acetyl-4-(3-Methoxyphenyl)-6-Methyl-2-Sulfanylidene-Tetrahydropyrimidine-5-Carboxylate Tetrahydropyrimidine - Ethyl ester and acetyl groups
- Sulfanylidene
406.48 (calculated) Fully saturated core improves conformational flexibility; ester and acetyl groups may influence solubility and metabolic pathways .

Substituent Effects on Bioactivity

  • In contrast, the benzodioxole substituent in G807-0574 () may confer selectivity toward cytochrome P450 enzymes due to its electron-donating properties.
  • Sulfanyl vs. Thione : The sulfanyl (-S-) linker in the target compound offers stability against oxidation compared to the thione (-C=S) group in ’s dihydropyrimidine, which is more prone to metabolic modification .
  • Core Rigidity : The isoxazolo-pyrimidine core in 11a () introduces steric constraints that could limit binding to flat active sites, whereas the target compound’s pyrimidin-4-ol and oxadiazole rings provide a planar geometry suitable for π-π stacking .

Molecular Properties and Drug-Likeness

  • Hydrogen Bonding: The pyrimidin-4-ol group in the target compound provides hydrogen bond donor/acceptor sites absent in the dihydropyrimidine-thione analog (), which may enhance target engagement .

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